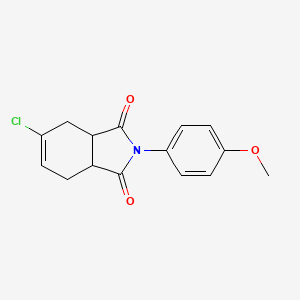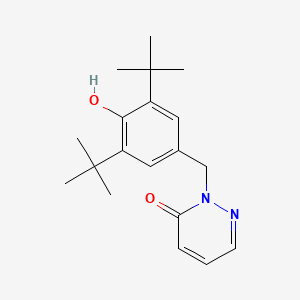![molecular formula C17H20O3 B5186673 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene, also known as EMPEB, is a chemical compound that has been used in scientific research for various purposes. It is a member of the family of benzene derivatives, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has also been shown to have anti-oxidant properties and protect against oxidative stress. In addition, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify, which makes it a useful tool compound for studying various biological processes. However, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene. One direction is to optimize the synthesis method of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene to improve its yield and purity. Another direction is to study the structure-activity relationship of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene to identify more potent and selective analogs. Additionally, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene can be used as a lead compound to develop new drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The resulting compound is then reacted with 1-chloro-3-iodobenzene in the presence of a palladium catalyst to form 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene. The yield of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been used in various scientific research studies, including drug discovery, medicinal chemistry, and biological studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been used as a lead compound to develop new drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool compound to study the mechanism of action of various biological processes.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-18-16-5-4-6-17(13-16)20-12-11-19-15-9-7-14(2)8-10-15/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDNGRAXZKTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)

![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)